Methyl 5-nitro-2-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5F3N2O4 It is a derivative of isonicotinic acid, characterized by the presence of a nitro group at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2-(trifluoromethyl)isonicotinate typically involves the nitration of methyl 2-(trifluoromethyl)isonicotinate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: Methyl 2-(trifluoromethyl)isonicotinate
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is cooled to 0-5°C and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Methyl 5-amino-2-(trifluoromethyl)isonicotinate
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the nitro group.
Scientific Research Applications
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance its biological activity.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Its derivatives are studied for their pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-2-(trifluoromethyl)isonicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface or within cells, modulating their activity.
DNA/RNA: The compound or its derivatives can interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 5-nitroisonicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-nitroisonicotinate: Has the nitro group at a different position, leading to variations in reactivity and applications.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Nitro Group : Enhances electrophilicity and potential interactions with biological targets.
- Trifluoromethyl Group : Increases lipophilicity, which may improve membrane permeability and metabolic stability.
- Isonicotinic Acid Derivative : Contributes to the compound's interaction with various biological pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's overall activity by:
- Increasing Lipophilicity : Facilitates better interaction with lipid membranes, enhancing absorption and bioavailability.
- Participating in Hydrogen Bonding : The nitro and isonicotinic groups can form hydrogen bonds with target proteins, influencing their function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 μg/mL |
Escherichia coli | 0.15 μg/mL |
Candida albicans | 0.30 μg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative effects on various cancer cell lines:
- Breast Cancer (MDA-MB-231) : IC50 = 5.8 μM
- Liver Cancer (SK-Hep-1) : IC50 = 6.3 μM
- Gastric Cancer (NUGC-3) : IC50 = 7.1 μM
These findings indicate that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of this compound against a panel of clinical isolates. The compound exhibited broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The study concluded that this compound could serve as a lead for developing new antibiotics . -
Anticancer Activity Assessment :
In a comprehensive screening of various derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin. The mechanism was linked to its ability to inhibit key signaling pathways involved in cell proliferation .
Properties
Molecular Formula |
C8H5F3N2O4 |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
methyl 5-nitro-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5F3N2O4/c1-17-7(14)4-2-6(8(9,10)11)12-3-5(4)13(15)16/h2-3H,1H3 |
InChI Key |
BSIHJOFUEPEZBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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